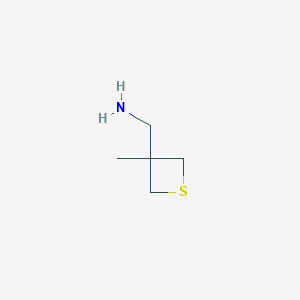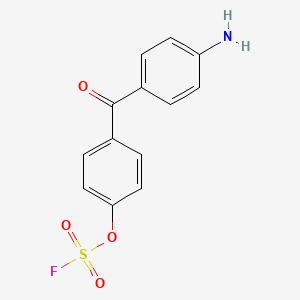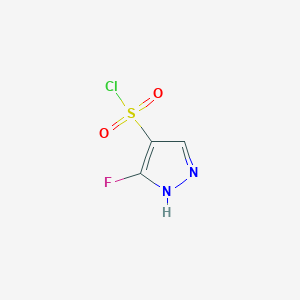![molecular formula C15H20FNO4S B13557070 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate, also known as AF-16, is an organic compound with the molecular formula C15H20FNO4S and a molecular weight of 329.4 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where the azepane ring is reacted with a phenyl halide in the presence of a suitable catalyst.
Acetylation: The acetyl group is added to the phenyl ring through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfurofluoridate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetyl-2-[(piperidin-1-yl)methyl]phenyl sulfurofluoridate
- 4-Acetyl-2-[(morpholin-1-yl)methyl]phenyl sulfurofluoridate
- 4-Acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl sulfurofluoridate
Uniqueness
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H20FNO4S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-[(5-acetyl-2-fluorosulfonyloxyphenyl)methyl]azepane |
InChI |
InChI=1S/C15H20FNO4S/c1-12(18)13-6-7-15(21-22(16,19)20)14(10-13)11-17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 |
Clé InChI |
FCJZBWUASVQIKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)CN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

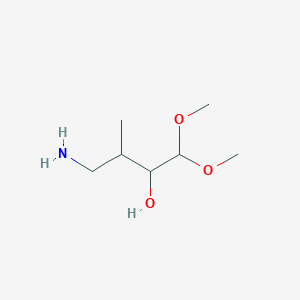
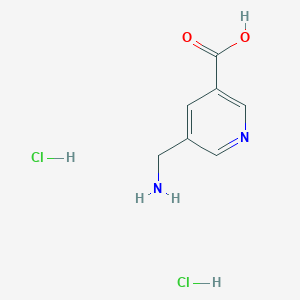

![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
